molecular formula C15H17N3O7S2 B2969470 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide CAS No. 690247-63-3

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No. B2969470
CAS RN: 690247-63-3
M. Wt: 415.44
InChI Key: VYQPGDRNRXLGFL-UHFFFAOYSA-N
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Description

“4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C15H17N3O7S2 . It is a derivative of benzenesulfonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a multistep process . One of the key steps in the synthesis is the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzenesulfonamide core, which is substituted with a methoxy group, a nitro group, and a sulfamoylphenylethyl group .

Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These compounds show promising applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Properties

Research into N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides has shown that these compounds exhibit biofilm inhibitory action against Escherichia coli, suggesting their potential as antibacterial agents. This study highlights the importance of exploring benzenesulfonamide derivatives for their antimicrobial properties, which could lead to the development of new therapeutic strategies against bacterial infections (Abbasi et al., 2019).

Inhibitory Effects on Enzymes

A series of benzenesulfonamides have been synthesized and tested for their inhibitory effects on carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These studies are crucial for the discovery of new drugs targeting these enzymes, with applications in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. The research demonstrates the potential of benzenesulfonamide derivatives as enzyme inhibitors, paving the way for further drug development and understanding of enzyme function (Tuğrak et al., 2020).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various benzenesulfonamide derivatives for potential applications in medicinal chemistry are an active area of research. These compounds are explored for their pharmacological activities, including antihypertensive, diuretic, and antidiabetic potentials. Such studies contribute to the understanding of the structure-activity relationship (SAR) of these compounds, essential for designing more effective and specific therapeutic agents (Rahman et al., 2014).

Future Directions

Future research on “4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail. Additionally, more studies are needed to understand its safety profile and potential hazards .

properties

IUPAC Name

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S2/c1-25-15-7-6-13(10-14(15)18(19)20)27(23,24)17-9-8-11-2-4-12(5-3-11)26(16,21)22/h2-7,10,17H,8-9H2,1H3,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQPGDRNRXLGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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